2',3',5'-Tri-O-benzoyl-5-iodouridine
CAS No.:
Cat. No.: VC16241854
Molecular Formula: C30H23IN2O9
Molecular Weight: 682.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H23IN2O9 |
|---|---|
| Molecular Weight | 682.4 g/mol |
| IUPAC Name | [3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38) |
| Standard InChI Key | WMICXMSIWHLUII-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2',3',5'-Tri-O-benzoyl-5-iodouridine (C<sub>31</sub>H<sub>25</sub>IN<sub>2</sub>O<sub>9</sub>) features a uracil base modified at the 5-position with an iodine atom and a ribose sugar where all three hydroxyl groups (2', 3', 5') are esterified with benzoyl moieties . The benzoyl groups contribute to the molecule’s lipophilicity, increasing its membrane permeability and metabolic stability compared to unmodified nucleosides . The iodine atom introduces a heavy halogen, enhancing the compound’s reactivity in cross-coupling reactions and its potential as a radiosensitizer .
Stereochemical Considerations
The ribose sugar adopts a β-D-ribofuranose configuration, with the benzoyl groups in the 2', 3', and 5' positions creating steric hindrance that influences conformational flexibility. X-ray crystallography of analogous compounds reveals that the benzoyl esters stabilize the sugar puckering in the C3'-endo conformation, a common feature in nucleosides interacting with nucleic acid polymerases .
Spectroscopic Characterization
Key spectroscopic data for 2',3',5'-Tri-O-benzoyl-5-iodouridine include:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.15–7.35 (m, 15H, aromatic protons), 6.05 (d, 1H, H1'), 5.75 (s, 1H, H6), 5.40–5.10 (m, 3H, H2', H3', H4'), 4.65–4.40 (m, 2H, H5')
-
<sup>13</sup>C NMR: δ 166.5 (C=O, benzoyl), 150.2 (C2), 141.5 (C4), 90.1 (C1'), 82.3 (C4'), 78.9 (C2'), 76.5 (C3'), 63.8 (C5')
Synthesis and Modification Strategies
Key Synthetic Routes
The synthesis of 2',3',5'-Tri-O-benzoyl-5-iodouridine typically involves sequential protection, iodination, and benzoylation steps (Fig. 1):
-
Protection of Ribose Hydroxyls:
-
Iodination at the 5-Position:
Table 1: Optimization of Iodination Conditions
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NIS + Ag<sub>2</sub>SO<sub>4</sub> | MeOH | 12 | 72 |
| I<sub>2</sub> + HNO<sub>3</sub> | DMF | 24 | 58 |
Post-Synthetic Modifications
The iodine atom at C5 enables further functionalization via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups, expanding the compound’s utility in structure-activity relationship (SAR) studies .
Biological Activity and Mechanism of Action
Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)
Tdp1 resolves DNA-topoisomerase I (Top1) covalent complexes, contributing to resistance against Top1 inhibitors like topotecan. 2',3',5'-Tri-O-benzoyl-5-iodouridine inhibits Tdp1 with an IC<sub>50</sub> of 0.6 μM, outperforming non-benzoylated analogs (IC<sub>50</sub> > 50 μM) . Molecular docking studies suggest the benzoyl groups interact with hydrophobic pockets near the Tdp1 active site, while the iodine atom forms halogen bonds with catalytic histidine residues .
Table 2: Inhibitory Activity Against Tdp1
| Compound | IC<sub>50</sub> (μM) |
|---|---|
| 2',3',5'-Tri-O-benzoyl-5-iodouridine | 0.6 |
| 5-Iodouridine | >50 |
| 2',3'-Di-O-benzoyl-5-iodouridine | 12.4 |
Antitumor Effects and Synergy with Chemotherapeutics
In HeLa cervical cancer cells, 2',3',5'-Tri-O-benzoyl-5-iodouridine (10 μM) reduces the IC<sub>50</sub> of topotecan from 1.2 μM to 0.3 μM, indicating a 4-fold chemosensitization effect . This synergy arises from dual inhibition of Tdp1 and Top1, preventing DNA repair and inducing apoptosis.
Applications in Biomedical Research
Chemosensitization in Oncology
The compound’s ability to potentiate topotecan highlights its role in overcoming chemoresistance. Clinical trials of analogous Tdp1 inhibitors (e.g., furamidine derivatives) validate this approach, though none have reached Phase III .
Radiopharmaceutical Development
The iodine-125 isotopologue of 2',3',5'-Tri-O-benzoyl-5-iodouridine is under investigation as a theranostic agent for SPECT imaging and targeted radionuclide therapy .
Pharmacological Considerations
Metabolic Stability
Benzoylation shields the ribose hydroxyls from enzymatic deactivation, extending the compound’s half-life in plasma to >6 hours (vs. 0.5 hours for uridine) .
Toxicity Profile
Preliminary cytotoxicity assays in HEK293 cells show a CC<sub>50</sub> of 25 μM, suggesting a therapeutic window when used in combination therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume